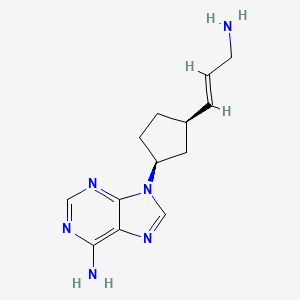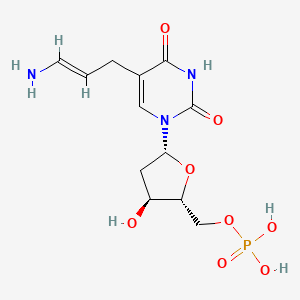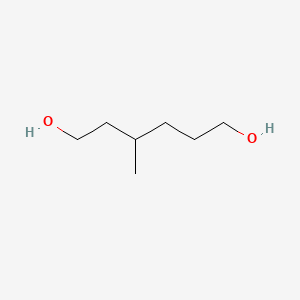
2-Amino-2-methyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyloctan-1-ol is an organic compound with the molecular formula C9H21NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-octene with ammonia in the presence of a catalyst. The reaction proceeds through the following steps:
Hydroamination: The addition of ammonia to the double bond of 2-methyl-1-octene.
Hydrogenation: The reduction of the resulting imine to form the desired amino alcohol.
The reaction conditions typically involve elevated temperatures and pressures, as well as the use of a suitable catalyst such as palladium or platinum.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methyl-1-octanone or 2-methyl-1-octanal.
Reduction: Formation of 2-aminooctane.
Substitution: Formation of 2-chloro-2-methyloctane or 2-bromo-2-methyloctane.
Applications De Recherche Scientifique
2-Amino-2-methyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyloctan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and glycosylation, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A smaller analog with similar functional groups but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Another analog with a slightly longer carbon chain.
2-Amino-2-methyl-1-pentanol: An analog with an even longer carbon chain.
Uniqueness
2-Amino-2-methyloctan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
2-amino-2-methyloctan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,10)8-11/h11H,3-8,10H2,1-2H3 |
Clé InChI |
WYHLKHURMRDRTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


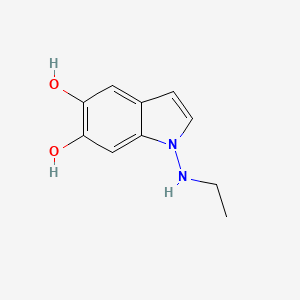
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

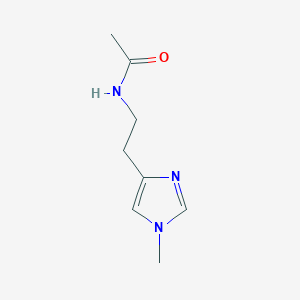
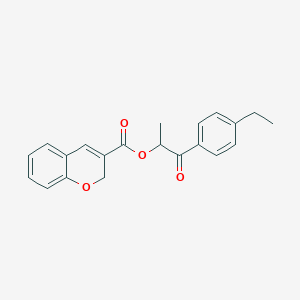

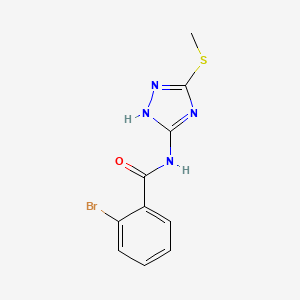
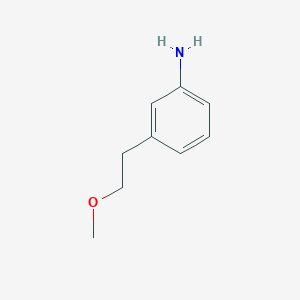
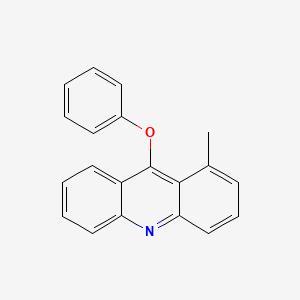
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
